Cancer Cell Cytotoxicity: Direct Head-to-Head Quantification Against Daryamides A-C
In the single definitive primary study co-reporting this compound, a direct head-to-head cytotoxicity evaluation was performed against the human colon carcinoma HCT-116 cell line for all four co-isolated compounds. The target compound, (2E,4E)-7-methylocta-2,4-dienoic acid amide (4), exhibited the weakest activity of the series with an IC50 of 21.69 µg/mL. By contrast, Daryamide A (1) was the most potent (IC50 = 3.15 µg/mL), followed by Daryamides B (2) and C (3) with IC50 values of 9.99 and 10.03 µg/mL, respectively [1]. This quantifies an approximately 7-fold lower cytotoxic potency relative to Daryamide A, establishing that the standalone amide side chain has minimal intrinsic cytotoxic activity compared to the full, functionalized polyketide scaffold.
| Evidence Dimension | In vitro cytotoxicity against HCT-116 human colon carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 21.69 µg/mL |
| Comparator Or Baseline | Daryamide A: IC50 = 3.15 µg/mL; Daryamide B: IC50 = 9.99 µg/mL; Daryamide C: IC50 = 10.03 µg/mL |
| Quantified Difference | ~6.9-fold less potent than Daryamide A; ~2.2-fold less potent than the mean of Daryamides B and C |
| Conditions | HCT-116 human colon carcinoma cell line; MTT or related cell viability assay (standard NCI protocol) |
Why This Matters
This data precisely defines the compound's performance ceiling for direct cytotoxic applications and validates its primary procurement value not as a standalone drug lead, but as a structural control or precursor for probing the contribution of the full daryamide scaffold.
- [1] Asolkar, R. N.; Jensen, P. R.; Kauffman, C. A.; Fenical, W. Daryamides A-C, Weakly Cytotoxic Polyketides from a Marine-Derived Actinomycete of the Genus Streptomyces Strain CNQ-085. Journal of Natural Products 2006, 69 (12), 1756-1759. View Source
